molecular formula C13H20BNO2 B3057975 N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 869090-08-4

N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No. B3057975
CAS RN: 869090-08-4
M. Wt: 233.12
InChI Key: IIVFLSHLDVUCAZ-UHFFFAOYSA-N
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Description

“N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a chemical compound with the molecular formula C12H17BO2 . It is also known as (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .


Physical And Chemical Properties Analysis

The compound has a density of 0.99±0.1 g/cm3, a melting point of 27-31°C, a boiling point of 130°C/20mmHg, and a refractive index of 1.49 . It also has a flash point of 225°F and a vapor pressure of 0.00586mmHg at 25°C .

Scientific Research Applications

Synthesis and Structural Analysis

N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline and its derivatives are primarily used in the synthesis of complex organic compounds. Wu et al. (2021) synthesized similar compounds and characterized their structure using spectroscopy and X-ray diffraction. They also performed Density Functional Theory (DFT) calculations to compare spectroscopic data and molecular structures (Wu et al., 2021). Huang et al. (2021) also synthesized related boric acid ester intermediates and confirmed their structures using similar techniques, further investigating molecular electrostatic potential and frontier molecular orbitals through DFT (Huang et al., 2021).

Fluorescence Probes and Detection of Hydrogen Peroxide

Compounds containing the 1,3,2-dioxaborolan moiety have been used to create fluorescence probes. Lampard et al. (2018) synthesized a series of boronate ester fluorescence probes for detecting hydrogen peroxide (H2O2). These probes displayed various fluorescence responses towards H2O2, indicating their potential use in biological and chemical sensing applications (Lampard et al., 2018). Fu et al. (2016) developed an organic thin-film fluorescence probe using similar compounds for detecting H2O2 vapor, highlighting their efficiency in sensing peroxide-based explosives (Fu et al., 2016).

Electrochemistry and Energy Storage

Boron-based compounds are also utilized in the field of electrochemistry. Kucuk and Abe (2020) examined boron-based anion acceptors as electrolyte additives in fluoride shuttle batteries, demonstrating their effect on fluoride ion conductivity and battery performance (Kucuk & Abe, 2020).

Organic Photovoltaic Applications

These compounds find application in organic photovoltaic devices. Liu et al. (2016) synthesized small-molecule hole transporting materials linked with the dioxaborolan moiety for use in perovskite solar cells, contributing to the development of stable and efficient solar energy harvesting systems (Liu et al., 2016).

properties

IUPAC Name

N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO2/c1-12(2)13(3,4)17-14(16-12)10-7-6-8-11(9-10)15-5/h6-9,15H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIVFLSHLDVUCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60728531
Record name N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

869090-08-4
Record name N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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